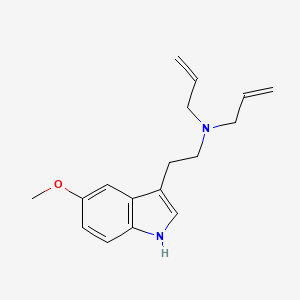

N,N-Diallyl-5-methoxytryptamine

説明

5-メトキシ-N,N-ジアリルトリプタミンは、一般的に5-メトキシ DALTとして知られており、合成トリプタミン誘導体です。 2004年にアレクサンダー・シュルギンによって最初に合成されました。 この化合物は、その精神活性作用で知られており、人間の脳と体の影響を理解するためのさまざまな研究で使用されてきました .

作用機序

5-メトキシ-N,N-ジアリルトリプタミンの作用機序は、5-HT1A、5-HT2A、5-HT2C受容体を含むさまざまなセロトニン受容体との相互作用を含みます。 この化合物はこれらの受容体のアゴニストとして作用し、セロトニンの放出を増加させ、神経伝達物質の活性を調節します。 この相互作用は、その精神活性作用と治療効果の原因です .

類似の化合物との比較

類似の化合物

5-メトキシ-N,N-ジイソプロピルトリプタミン (5-MeO-DiPT): 構造は似ていますが、薬理学的特性は異なります。

5-メトキシ-N,N-ジメチルトリプタミン (5-MeO-DMT): 強力な精神活性作用と作用時間の短さで知られています。

N,N-ジアリルトリプタミン (DALT): メトキシ基がなく、精神活性作用が異なります

独自性

5-メトキシ-N,N-ジアリルトリプタミンは、セロトニン受容体との特定の相互作用とその潜在的な治療的用途により、独自です。 その発症が速く、作用時間が短いことから、他のトリプタミンとは異なります .

生化学分析

Biochemical Properties

N,N-Diallyl-5-methoxytryptamine binds to various serotonin receptors, including 5-HT 1A, 5-HT 1D, 5-HT 1E, 5-HT 2A, 5-HT 2B, 5-HT 2C, and 5-HT 6 . It also interacts with α 2A, α 2B, α 2C, H 1, κ-opioid, σ 1, and σ 2 receptors . Furthermore, it acts as a DAT and SERT monoamine reuptake inhibitor .

Cellular Effects

The effects of this compound on cells are not fully characterized. It is known that it can cause acute delirium

Molecular Mechanism

It is known to bind to various receptors and act as a monoamine reuptake inhibitor

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are characterized by a quick onset and rapid drop-off . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

The metabolic pathways of this compound involve several aromatic and aliphatic hydroxylations, N-dealkylation, N-oxidation, and combinations thereof . The main cytochrome P450 enzymes involved in its metabolism are CYP1A2, CYP2C19, CYP2D6, and CYP3A4 .

準備方法

合成ルートと反応条件

5-メトキシ-N,N-ジアリルトリプタミンの合成には、5-メトキシインドールとN,N-ジアリルアミンの反応が含まれます。 反応は通常、水素化ナトリウムまたは炭酸カリウムなどの塩基の存在下で行われます。 反応は、ジメチルホルムアミドまたはテトラヒドロフランなどの有機溶媒中で高温で行われます .

工業的生産方法

5-メトキシ-N,N-ジアリルトリプタミンの工業的生産は、同様の合成ルートに従いますが、より大規模です。 プロセスには、大型反応器の使用と、最終生成物の高収率と純度を確保するための反応条件の精密な制御が含まれます。 その後、再結晶またはクロマトグラフィーなどの技術を使用して化合物を精製します .

化学反応の分析

反応の種類

5-メトキシ-N,N-ジアリルトリプタミンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、対応するN-オキシドを形成するために酸化することができます。

還元: 還元反応は、化合物をその還元形に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物には、N-オキシド、還元トリプタミン、および置換トリプタミン誘導体が含まれます .

科学研究の応用

5-メトキシ-N,N-ジアリルトリプタミンは、気分障害や群発頭痛の治療における潜在的な治療的用途について研究されてきました。 また、トリプタミンの薬理学とそのセロトニン受容体との相互作用を理解するための研究にも使用されてきました . さらに、この化合物は、法医学毒物学と分析化学における潜在的な用途について検討されてきました .

科学的研究の応用

5-methoxy-N,N-diallyltryptamine has been studied for its potential therapeutic applications, particularly in the treatment of mood disorders and cluster headaches. It has also been used in research to understand the pharmacology of tryptamines and their interactions with serotonin receptors . Additionally, the compound has been explored for its potential use in forensic toxicology and analytical chemistry .

類似化合物との比較

Similar Compounds

5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT): Similar in structure but has different pharmacological properties.

5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Known for its potent psychoactive effects and shorter duration of action.

N,N-diallyltryptamine (DALT): Lacks the methoxy group and has different psychoactive properties

Uniqueness

5-methoxy-N,N-diallyltryptamine is unique due to its specific interaction with serotonin receptors and its potential therapeutic applications. Its rapid onset and short duration of action make it distinct from other tryptamines .

生物活性

N,N-Diallyl-5-methoxytryptamine, commonly referred to as 5-MeO-DALT, is a synthetic tryptamine derivative that exhibits significant biological activity, particularly at serotonin receptors. This article delves into its pharmacological profile, effects on the central nervous system, and relevant case studies that illustrate its impact on human health.

Pharmacological Profile

5-MeO-DALT primarily interacts with various serotonin (5-HT) receptors, which play crucial roles in mood regulation, cognition, and perception. The compound shows notable activity at the following receptors:

| Receptor | Activity |

|---|---|

| 5-HT1A | High |

| 5-HT1D | High |

| 5-HT2B | High |

| 5-HT6 | High |

| 5-HT7 | High |

| 5-HT2A | Moderate |

Research indicates that while 5-MeO-DALT is less active at the 5-HT2A receptor compared to other psychedelics, it still contributes to psychotropic effects through its action on other serotonin subtypes .

Biological Effects

The biological effects of 5-MeO-DALT can be categorized into therapeutic potential and adverse reactions:

Therapeutic Potential

There is emerging interest in the therapeutic applications of 5-MeO-DALT, particularly for mood disorders. Its serotonergic activity suggests potential benefits in treating depression and anxiety disorders. Studies have shown that compounds like 5-MeO-DALT may enhance mood and induce feelings of euphoria .

Adverse Reactions

Despite its potential therapeutic uses, 5-MeO-DALT has been associated with several adverse effects:

- Acute Delirium : Reports indicate cases of acute delirium following use, characterized by confusion and altered mental status .

- Rhabdomyolysis : There are documented instances where users developed rhabdomyolysis, a serious condition resulting from muscle breakdown .

- Neurological Symptoms : A case study highlighted myoclonus as a neurological manifestation of 5-MeO-DALT abuse, raising concerns about its safety profile .

Case Studies

Several case studies provide insights into the real-world implications of using 5-MeO-DALT:

- Case of Acute Toxicity : A young adult presented to an emergency room after ingesting a capsule containing an unknown quantity of 5-MeO-DALT. Symptoms included severe agitation, tachycardia, and rhabdomyolysis. The patient required intensive care but ultimately recovered .

- Myoclonus Induction : A report detailed the first known case of myoclonus linked to 5-MeO-DALT use. The patient exhibited involuntary muscle jerks and was treated with benzodiazepines for sedation .

- Fatal Incident : In a tragic case, a man under the influence of 5-MeO-DALT was involved in a fatal accident. Post-mortem analysis revealed significant levels of the compound alongside alcohol, indicating potential interactions that could exacerbate impairments in motor function .

特性

IUPAC Name |

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-prop-2-enylprop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c1-4-9-19(10-5-2)11-8-14-13-18-17-7-6-15(20-3)12-16(14)17/h4-7,12-13,18H,1-2,8-11H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRHWEAUHXYNNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCN(CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30239169 | |

| Record name | N,N-Diallyl-5-methoxytryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928822-98-4 | |

| Record name | 5-MeO-DALT | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928822-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diallyl-5-methoxytryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928822984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diallyl-5-methoxytryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIALLYL-5-METHOXYTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V25VK0QTAA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。